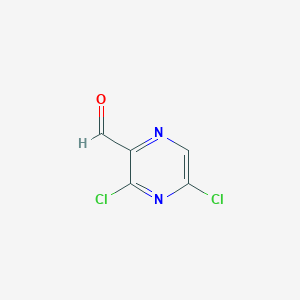

3,5-二氯吡嗪-2-甲醛

描述

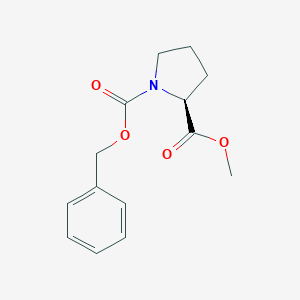

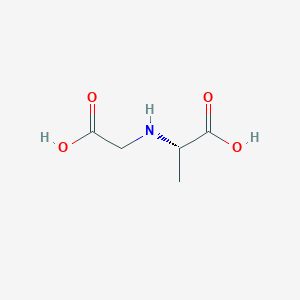

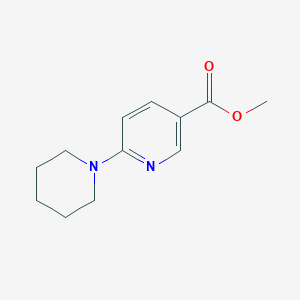

The compound 3,5-Dichloropyrazine-2-carbaldehyde is a derivative of pyrazine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated. For instance, pyrazine derivatives are known for their potential in various chemical reactions and biological activities, as seen in the synthesis of pyrazolo[3,4-d]pyrimidines from related carbaldehydes and the study of pyrazine dicarbaldehydes .

Synthesis Analysis

The synthesis of related pyrazine compounds involves various methods, including microwave-induced synthesis, which is a time-efficient and solvent-free approach. For example, the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under microwave conditions is described, highlighting the efficiency of this method . Similarly, a two-step synthesis of pyrazine dicarbaldehydes has been reported, involving the transformation of dimethylpyrazines and subsequent oxidation .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be substituted with various functional groups. The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, reveals that the aldehydic fragment is almost coplanar with the pyrazole ring, indicating the planarity of such compounds . This structural information is crucial for understanding the reactivity and interaction of these molecules.

Chemical Reactions Analysis

Pyrazine derivatives undergo a range of chemical reactions, often facilitated by their aldehyde functional group. The reactivity of such compounds can lead to the formation of hydrazones or other heterocyclic structures when reacted with hydrazine or diamines . The presence of substituents on the pyrazine ring can significantly influence the chemical behavior and the outcome of reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be deduced from their molecular structure and substituents. For instance, the infrared spectrum and optical properties of a fluorophenyl-substituted pyrazole carbaldehyde have been studied, revealing insights into the vibrational frequencies and potential energy distribution within the molecule . Additionally, the molecular electrostatic potential map indicates regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks, respectively . These properties are essential for predicting the behavior of these compounds in various environments and their potential applications in materials science or pharmaceuticals.

科学研究应用

杂环化合物的合成

- 通过 Vilsmeier-Haack 反应由 4,5-二氢吡唑并[3,4-b]吡啶-6-酮合成的新型 6-氯吡唑并[3,4-b]吡啶-5-甲醛,用于制备查耳酮类似物和二吡唑并吡啶(Quiroga 等,2010)。

- 由简单的吡唑前体、各种苯乙酮和肼合成的还原 3,4'-联吡唑的合成和分子结构展示了该化合物在创建复杂分子结构中的用途(Cuartas 等,2017)。

区域选择性亲核芳香取代反应

- 对 2-取代 3,5-二氯吡嗪的区域选择性亲核芳香取代 (S(N)Ar) 反应的研究突出了该化合物在理解区域选择性差异中的作用,对设计特定的化学合成具有影响(Scales 等,2013)。

特殊条件下的合成

- 使用微波诱导反应合成吡唑并[3,4-d]嘧啶证明了 3,5-二氯吡嗪-2-甲醛在不同合成环境中的适应性,提供了高效且快速的生产方法(Quiroga 等,2008)。

- 超声波促进的 5-(吡唑-4-基)-4,5-二氢吡唑衍生物的合成展示了化学合成中的创新技术,其中该化合物作为关键中间体(Trilleras 等,2013)。

结构表征和晶体学

- 以 3,5-二氯吡嗪-2-甲醛为前体的 N-取代吡唑啉的晶体结构分析有助于我们理解固态中的分子几何形状和相互作用(Loh 等,2013)。

金属配合物的形成

- 使用吡嗪-2-甲醛衍生物进行二有机锡(IV)配合物研究,扩大了 3,5-二氯吡嗪-2-甲醛在无机化学中的应用范围,特别是在金属有机框架的形成中(Venkatraman 等,2007)。

安全和危害

未来方向

属性

IUPAC Name |

3,5-dichloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMMFTVFMSLGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576993 | |

| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloropyrazine-2-carbaldehyde | |

CAS RN |

136866-27-8 | |

| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。